
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTPT belongs to the class of piperazine derivatives and has been studied for its therapeutic effects in various diseases, including cancer and neurological disorders. In
Wirkmechanismus
The exact mechanism of action of MTPT is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, MTPT has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MTPT has been found to have several biochemical and physiological effects in various studies. In cancer cells, MTPT has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. MTPT has also been studied for its potential antifungal and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential to form complexes with other molecules, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on MTPT, including its potential use in cancer treatment, neurological disorders, and infectious diseases. Further studies are needed to fully understand the mechanism of action of MTPT and to optimize its therapeutic properties. Additionally, the development of new synthesis methods and the exploration of new derivatives of MTPT may lead to the discovery of more potent and selective compounds.
Synthesemethoden
MTPT can be synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride. This synthesis method has been reported in several research studies and has been found to yield high purity MTPT.
Wissenschaftliche Forschungsanwendungen
MTPT has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, MTPT has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In neurological research, MTPT has been investigated for its potential neuroprotective effects and has been found to inhibit oxidative stress and inflammation in the brain. MTPT has also been studied for its potential antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13-5-7-14(8-6-13)12(15)3-2-11-4-9-16-10-11/h4,9-10H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJZYTZQIBXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

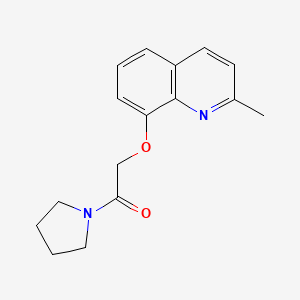
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
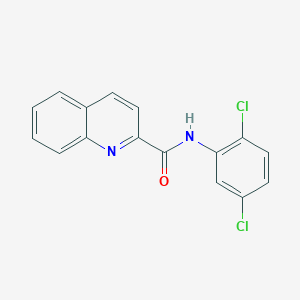

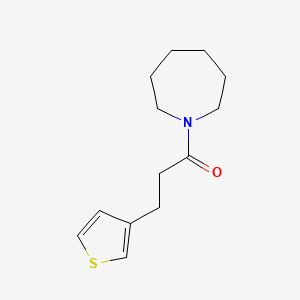
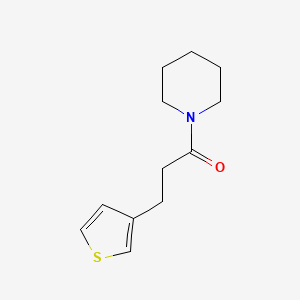
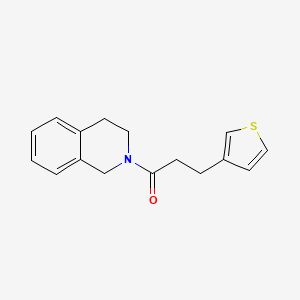
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)
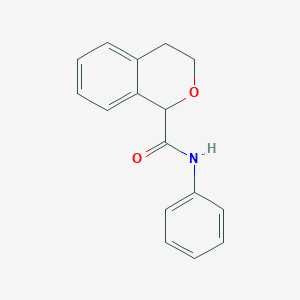
![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)